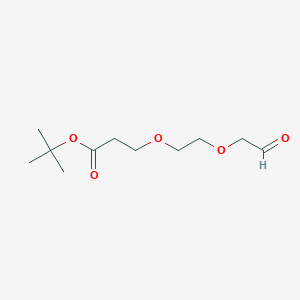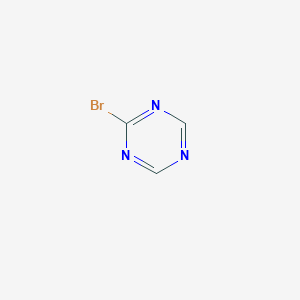![molecular formula C15H12N2O3S B13929069 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core, with an ethanone moiety at the 6-position. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and suitable reagents.
Introduction of the Phenylsulfonyl Group: This step involves sulfonylation reactions where a phenylsulfonyl chloride is reacted with the pyrrolo[2,3-b]pyridine intermediate under basic conditions.
Attachment of the Ethanone Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolo[2,3-b]pyridine core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-(Phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: This compound has a similar structure but lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1-(6-bromopyridin-2-yl)ethan-1-one:
N-arylsulfonyl-3-acetylindole derivatives: These compounds share the sulfonyl and ethanone functionalities but have an indole core, which can result in different biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12N2O3S |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-6-yl]ethanone |
InChI |
InChI=1S/C15H12N2O3S/c1-11(18)14-8-7-12-9-10-17(15(12)16-14)21(19,20)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
VBFSSJFEJLQABC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)







![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
